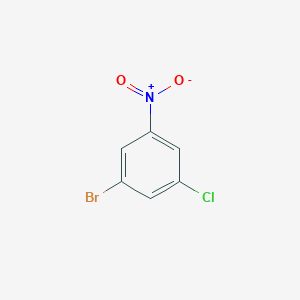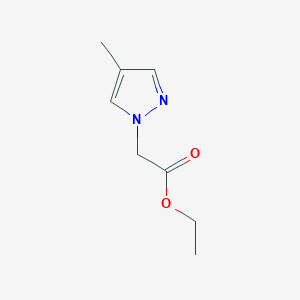
6-Brom-2-chlorchinazolin
Übersicht
Beschreibung
6-Bromo-2-chloroquinazoline and its derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors, which are significant in cancer research due to their ability to inhibit epidermal growth factor receptor (EGFR) . The synthesis and structural analysis of these compounds are crucial for understanding their chemical behavior and optimizing their biological activities.
Synthesis Analysis
The synthesis of 6-bromo-2-chloroquinazoline derivatives can involve multiple steps, including condensation, cyclization, and bromination reactions. For instance, the Knorr synthesis is a notable method that involves the condensation of β-keto esters with bromoaniline followed by cyclization, which is optimized through monitoring by 1H NMR to avoid side reactions . Other methods include the bromination of specific precursors, such as 2,3-tetramethylene-3,4-dihydroquinazoline, to yield brominated quinazolines . These synthetic routes are essential for producing the desired halogenated quinazolines with high yields and purity.
Molecular Structure Analysis
The molecular structure of 6-bromo-2-chloroquinazoline derivatives is often confirmed using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction is also used to determine the crystal structure, providing insights into the molecular conformation and intermolecular interactions . Density functional theory (DFT) calculations are employed to predict and confirm the molecular geometry, electrostatic potential, and frontier molecular orbitals, which are compared with experimental data to ensure accuracy .
Chemical Reactions Analysis
6-Bromo-2-chloroquinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. These reactions can lead to the formation of different functional groups, such as sulfonates, alcohols, amines, and thiols, depending on the reagent used . The reactivity of these compounds is influenced by the presence of halogen substituents, which can activate the quinazoline ring towards nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-chloroquinazoline derivatives are closely related to their molecular structure. The presence of halogen atoms contributes to the lipophilicity and potential bioactivity of these compounds. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, can affect the compound's solubility and stability . These properties are crucial for the compound's application in medicinal chemistry, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antagonistensynthese
6-Brom-2-chlorchinazolin dient als wichtiges Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. So wurde es beispielsweise zur Herstellung von Ghrelinrezeptor- und Vasopressin-V1b-Rezeptorantagonisten verwendet . Diese Verbindungen haben potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Kachexie, Fettleibigkeit und affektiven Störungen.
Krebsbehandlung: Tyrosinkinase-Inhibitoren
Diese Verbindung spielt eine wichtige Rolle bei der Entwicklung von Tyrosinkinase-Inhibitoren wie Lapatinib . Lapatinib wird zur Behandlung von Brustkrebs eingesetzt und zielt dabei sowohl auf EGFR- als auch auf HER2-Rezeptoren ab, um die Proliferation von Krebszellen zu hemmen.
Chemische Synthese: Kreuzkupplungsreaktionen
In der chemischen Synthese wird this compound in metallkatalysierten Kreuzkupplungsreaktionen eingesetzt . Diese Reaktionen sind von grundlegender Bedeutung bei der Herstellung komplexer Moleküle für die Materialwissenschaften und die Pharmazeutik und zeigen die Rolle der Verbindung bei der Weiterentwicklung der synthetischen Chemie.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQBZJFZEZEXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591582 | |
| Record name | 6-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882672-05-1 | |
| Record name | 6-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)
![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)
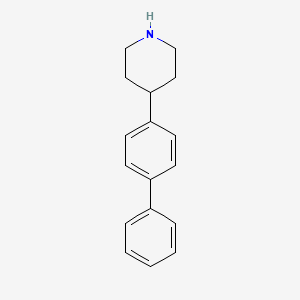
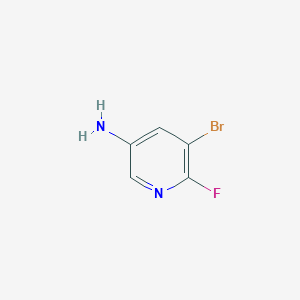

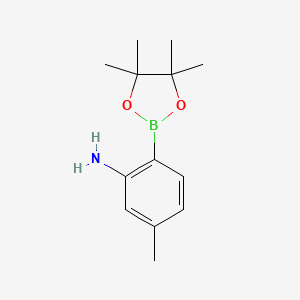
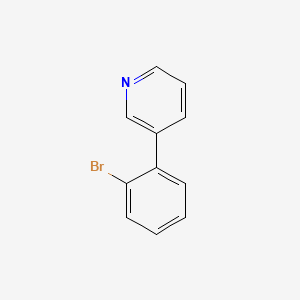
![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)
